molecular formula C9H6Cl2N4O B13146295 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one CAS No. 61382-83-0

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13146295
CAS No.: 61382-83-0
M. Wt: 257.07 g/mol
InChI Key: IZJPVQQNQDEPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position, a dichlorophenyl group at the 6-position, and a triazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dichloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds share a similar triazine core but differ in the substitution pattern.

    1,3,5-Triazine-2,4,6-triamine:

Uniqueness

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is unique due to the presence of both an amino group and a dichlorophenyl group, which confer specific chemical and biological properties

Properties

CAS No.

61382-83-0

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16)

InChI Key

IZJPVQQNQDEPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.